2-Nitroethanol

概要

説明

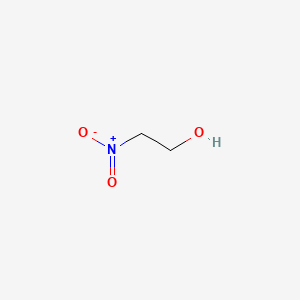

2-Nitroethanol is an organic compound with the chemical formula C₂H₅NO₃ β-Nitroethanol or 2-Nitroethyl alcohol . This compound is characterized by the presence of a nitro group (-NO₂) attached to the second carbon of an ethanol molecule. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and various organic solvents .

準備方法

Synthetic Routes and Reaction Conditions: 2-Nitroethanol can be synthesized through the Henry reaction (or nitroaldol reaction), which involves the condensation of formaldehyde with nitromethane in the presence of a base such as potassium hydroxide or potassium carbonate . The reaction typically proceeds as follows: [ \text{CH₂O} + \text{CH₃NO₂} \xrightarrow{\text{KOH}} \text{NO₂CH₂CH₂OH} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in a continuous flow process to ensure safety and efficiency. This method involves the use of microreactor technology to control the reaction conditions and optimize the yield . The process includes the following steps:

- Mixing formaldehyde and nitromethane in a microreactor.

- Adding a base to initiate the reaction.

- Controlling the temperature and pressure to optimize the reaction rate.

- Purifying the product through distillation or other separation techniques.

化学反応の分析

Nef Reaction: Acid Hydrolysis to Glycolaldehyde

Under acidic conditions, 2-nitroethanol undergoes the Nef reaction, yielding glycolaldehyde (CH₂OHCHO) and nitrous oxide (N₂O) :

Mechanism :

-

Protonation of the nitronate salt to form nitronic acid.

-

Formation of an iminium ion intermediate.

-

Hydrolysis to glycolaldehyde and hyponitrous acid (decomposes to N₂O) .

Key Observation :

Reaction with Sodium Hypobromite to Form Bromopicrin

This compound reacts with sodium hypobromite (NaOBr) to produce bromopicrin (CBr₃NO₂), a potent fumigant :

Kinetic Analysis :

-

Intermediate : 2,2-Dibromo-2-nitroethanol forms before further bromination .

-

Rate-Determining Step : Deprotonation of this compound (activation energy = 55 kJ/mol) .

Dehydration to Nitroethene

This compound serves as a precursor to nitroethene (CH₂=CHNO₂) via dehydration :

Industrial Relevance :

-

Conducted in continuous flow reactors for safety (nitroethene is thermally unstable) .

-

Critical for synthesizing chiral intermediates in pharmaceuticals .

Microbial Degradation in Rumen Fermentation

In biochemical contexts, this compound is metabolized by rumen microbes into nitrite (NO₂⁻) and ammonia (NH₃), reducing methane emissions :

| Parameter | This compound | Nitroethane | 2-Nitro-1-propanol |

|---|---|---|---|

| Degradation Rate (k, %/h) | 5.2 | 13.5 | 2.6 |

| Half-Life (T₁/₂, h) | 13.3 | 5.1 | 26.7 |

Impact :

科学的研究の応用

Chemical Properties and Safety

2-Nitroethanol is characterized as a clear yellow liquid with a pungent odor. It is hygroscopic and insoluble in water, making it reactive with strong oxidizing agents and bases. Its potential hazards include combustibility and instability under certain conditions, which necessitates careful handling in laboratory and industrial settings .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in biochemical research to study enzyme inhibition. It aids in understanding metabolic pathways and identifying potential drug targets. For instance, studies have shown that nitro compounds can modulate microbial activity, which is significant for developing antimicrobial agents .

Crosslinking Agent in Medical Applications

This compound serves as a crosslinking agent for corneal tissues, particularly in treating keratoconus and post-surgical keratectasia. Its application in ophthalmology has been documented as a therapeutic method to enhance the structural integrity of ocular tissues .

Environmental Science

Pollutant Assessment

In environmental studies, this compound is employed to assess the impact of pollutants on ecosystems. It contributes to research focused on water quality and ecological health by evaluating the degradation rates of various contaminants .

Polymer Chemistry

Cross-Linking Agent

In polymer chemistry, this compound is used as a cross-linking agent to improve the durability and resistance of polymers against environmental factors. This application is crucial for developing materials with enhanced mechanical properties .

Analytical Chemistry

Reagent for Detection

The compound serves as a reagent in analytical chemistry, assisting researchers in detecting and quantifying other substances within complex mixtures. Its role as an analytical tool is vital for various chemical analyses .

Antimicrobial Applications

Development of Antimicrobial Formulations

Due to its ability to inhibit microbial growth, this compound is valuable in the pharmaceutical industry for creating disinfectants and preservatives. Research has demonstrated its effectiveness against various pathogens, making it an important component in the formulation of antimicrobial agents .

Data Summary Table

Case Studies

-

Methanogenesis Inhibition Study

A study investigated the effects of this compound on rumen methanogenesis, revealing that its addition significantly reduced methanogen populations and gene expressions related to methane production. This finding suggests its potential use in agricultural practices to mitigate greenhouse gas emissions from livestock . -

Corneal Crosslinking Techniques

Clinical studies have demonstrated the efficacy of this compound as a crosslinking agent for corneal tissues, highlighting improvements in patient outcomes post-surgery. The compound's ability to stabilize corneal structures makes it a promising candidate for future therapeutic applications .

作用機序

The mechanism of action of 2-nitroethanol involves its interaction with specific molecular targets and pathways. For instance, in the context of methane inhibition, this compound affects the activity of methanogenic archaea in the rumen by reducing the levels of coenzymes F420 and F430, which are essential for methane production . This inhibition leads to a decrease in the overall production of methane, making it a valuable compound for reducing greenhouse gas emissions.

類似化合物との比較

2-Nitroethanol can be compared with other nitro compounds such as:

- Nitroethane (C₂H₅NO₂)

- 2-Nitro-1-propanol (C₃H₇NO₃)

- 2-Methyl-2-nitropropane (C₄H₉NO₂)

Uniqueness:

- This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

- Nitroethane is simpler and less reactive compared to this compound.

- 2-Nitro-1-propanol and 2-Methyl-2-nitropropane have different physical and chemical properties, which affect their reactivity and applications .

生物活性

2-Nitroethanol (NEOH) is a nitro compound that has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in health and disease management.

This compound is characterized by the presence of a nitro group (-NO₂) attached to an ethanol backbone. Its molecular formula is C₂H₅NO₂, and it has a molecular weight of 75.07 g/mol. The compound is typically synthesized through the reaction of nitromethane with formaldehyde under controlled conditions, yielding a product with significant purity and yield .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Methanogenesis : Recent studies have shown that this compound effectively inhibits methanogenesis in ruminants. It reduces methane production by affecting microbial populations and coenzyme activities associated with methanogenesis . This inhibition is linked to a decrease in the expression of methyl-coenzyme M reductase genes, crucial for methane synthesis.

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to reduce the viability of Salmonella typhimurium in vitro, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may have anti-inflammatory properties. It can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

-

Methane Production Inhibition :

Compound Methane Production Reduction (%) Propionate Increase (%) Acetate Decrease (%) This compound 50 30 20 Nitroethane 45 25 15 Control 0 0 0 - Antimicrobial Efficacy :

- Inflammation Modulation :

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations can lead to adverse effects; hence, appropriate safety measures should be taken when handling this compound .

特性

IUPAC Name |

2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPMDPDAFINLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025751 | |

| Record name | 2-Nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile dark brown-red liquid with a pungent odor. (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

381 °F at 765 mmHg (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.27 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

625-48-9 | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。